
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene is an aromatic compound with the molecular formula C14H12N2O4 It is characterized by the presence of two nitro groups and two methyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene typically involves nitration reactions. One common method is the nitration of 1,3-dimethylbenzene (m-xylene) with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic medium.
Substitution Reagents: Halogenating agents (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The reduction of nitro groups yields 1,3-dimethyl-5-amino-2-(2-aminophenyl)benzene.
Substitution: Electrophilic aromatic substitution can lead to the formation of various halogenated derivatives, depending on the substituents introduced.
科学的研究の応用
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration and reduction reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro groups are converted to amino groups, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the derivatives formed.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Lacks the additional nitro group on the phenyl ring.
1,3-Dimethyl-4-nitrobenzene: Has the nitro group in a different position on the benzene ring.
2,4-Dimethyl-1-nitrobenzene: Another positional isomer with different substitution patterns.
Uniqueness
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene is unique due to the presence of two nitro groups and two methyl groups in specific positions on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
CAS番号 |
6311-61-1 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
1,3-dimethyl-5-nitro-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-7-11(15(17)18)8-10(2)14(9)12-5-3-4-6-13(12)16(19)20/h3-8H,1-2H3 |
InChIキー |
NZXSVCGTIANRNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C2=CC=CC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



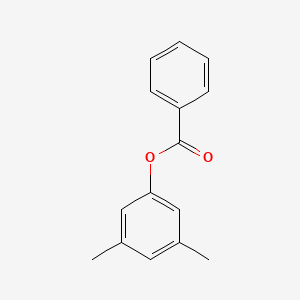
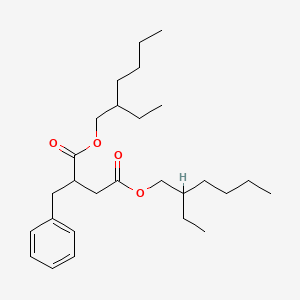
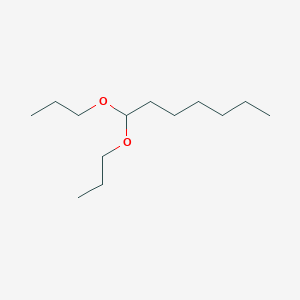
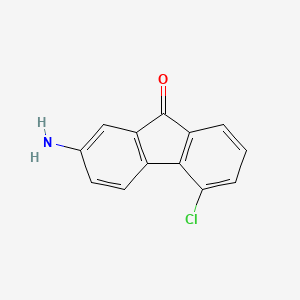


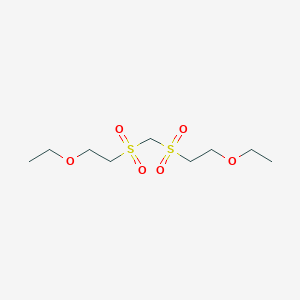

![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
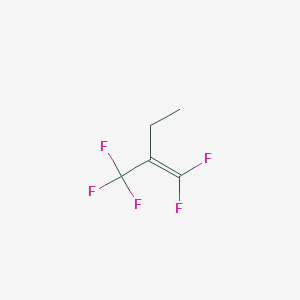
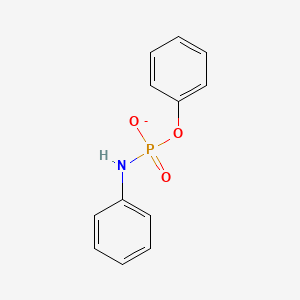

![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)
